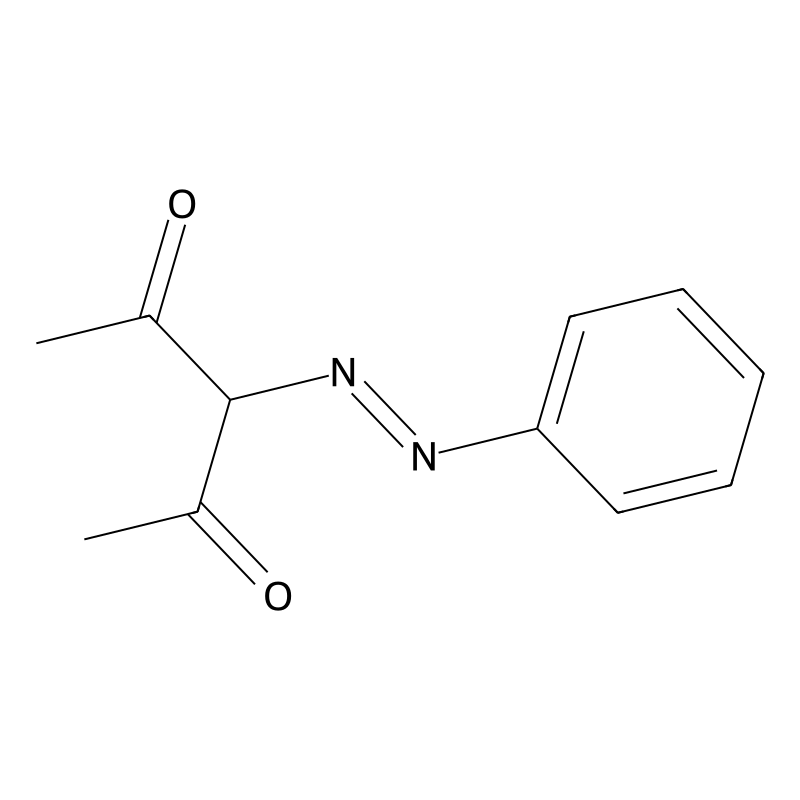

3-Phenylazoacetylacetone

Content Navigation

Researchers needing metal extraction at low pH or ligand-centered redox activity often fail with standard acetylacetone. 3-Phenylazoacetylacetone solves this with its phenylazo group (pKa 8.05) enabling chelation at pH 4-7, and accessible reduction potential for electroactive catalysts. • Enables selective metal recovery from acidic streams; • Forms stable Cu²⁺ complexes (log K₁ 8.15) for durable pigments; • High assay (≥98% HPLC) ensures reliable batch consistency. SMolecule's global stock supports uninterrupted R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-Phenylazoacetylacetone (CAS: 56276-49-4) is a specialized β-diketone featuring a phenylazo group (–N=N–Ph) at the central carbon (C3 position). This substitution transforms the basic acetylacetone scaffold into a multifunctional ligand. Its core utility lies in forming stable, colored chelate complexes with a wide range of metal ions. The introduction of the phenylazo moiety fundamentally alters the electronic properties, acidity, and redox activity compared to unsubstituted β-diketones, making it a targeted choice for applications requiring these specific characteristics. [REFS-1, REFS-2]

References

- [1] Parameswaran, G., & Jose, J. (1983). Copper(II), Nickel(II) & Palladium(II) Chelates of 3-(Phenylazo)-1,3-diketones. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 22A(11), 948-950.

- [2] S. K. K. Jat, P. S. Ranawat, P. Kumar, & R. Kumar. (2014). Spectroscopic and computational studies of some new aryl azo derivatives of pentane-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 891-903.

Direct substitution with simpler β-diketones like acetylacetone (acacH) is operationally invalid and leads to process failure. The phenylazo group is not a passive substituent; it functions as an electron-withdrawing group and a redox-active chromophore. This modification significantly increases the ligand's acidity, enabling metal chelation and extraction from more acidic media where acetylacetone remains protonated and ineffective. [1] Furthermore, the azo moiety introduces accessible, ligand-centered redox potentials into its metal complexes, a feature entirely absent in standard metal acetylacetonates. [2] Therefore, processes relying on low-pH performance or specific electrochemical behavior require 3-Phenylazoacetylacetone specifically.

References

- [1] S. K. K. Jat, P. S. Ranawat, P. Kumar, & R. Kumar. (2014). Spectroscopic and computational studies of some new aryl azo derivatives of pentane-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 891-903.

- [2] Parameswaran, G., & Jose, J. (1983). Copper(II), Nickel(II) & Palladium(II) Chelates of 3-(Phenylazo)-1,3-diketones. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 22A(11), 948-950.

Low-pH Metal Complexation via Enhanced Acidity

The electron-withdrawing phenylazo group significantly increases the acidity of the ligand compared to the unsubstituted parent compound, acetylacetone. The acid dissociation constant (pKa) of 3-Phenylazoacetylacetone is 8.05. [1] This is a full order of magnitude more acidic than acetylacetone, which has a pKa of approximately 9.0. [2] This lower pKa is critical for process chemistry, as it allows for the deprotonation of the ligand and subsequent metal chelate formation to occur efficiently at a lower pH, a condition under which acetylacetone would be significantly less reactive.

| Evidence Dimension | Acid Dissociation Constant (pKa) |

| Target Compound Data | 8.05 |

| Comparator Or Baseline | Acetylacetone: ~9.0 |

| Quantified Difference | ~10x more acidic |

| Conditions | Potentiometric titration in 70% Dioxan-Water medium at 30°C. |

This allows for selective metal extraction and complexation from more acidic industrial process streams where cheaper substitutes like acetylacetone are ineffective.

Ligand-Centered Redox Activity

Unlike the redox-inactive acetylacetonate ligand, the phenylazo group in 3-Phenylazoacetylacetone is electrochemically active. In its copper(II) complex, [Cu(PAA)₂], this manifests as an accessible, ligand-centered reduction wave at a half-wave potential (E₁/₂) of -0.320 V vs. a saturated calomel electrode (SCE). [1] In contrast, the reduction of the benchmark [Cu(acac)₂] complex is metal-centered, typically irreversible, and occurs at significantly more negative potentials under comparable conditions. This added redox functionality enables the design of complexes where the ligand actively participates in electron transfer processes.

| Evidence Dimension | Half-wave Reduction Potential (E₁/₂) |

| Target Compound Data | -0.320 V vs. SCE (for Cu(II) complex) |

| Comparator Or Baseline | Copper(II) acetylacetonate: Reduction is metal-centered, irreversible, and occurs at more negative potentials. |

| Quantified Difference | Provides an accessible, ligand-centered redox process not available with acetylacetone. |

| Conditions | Polarography in 75% dioxane, 0.1M KCl. |

This compound is a required precursor for developing redox-active catalysts, electrochromic materials, or electrochemical sensors where the ligand must participate in the electronic mechanism.

High-Stability Cu(II) Chelates & Covalent Character

3-Phenylazoacetylacetone forms highly stable chelates, as demonstrated by the stepwise formation constant (log K₁) of 8.15 for its complex with Copper(II). [1] This value indicates strong binding affinity, comparable to that of the benchmark acetylacetone ligand (log K₁ = 8.70 for Cu(acac)⁺). [2] Furthermore, EPR spectral data for the copper complex show g-values (g|| = 2.180, g⊥ = 2.042) that indicate significant covalent character in the metal-ligand bonds. [1] This strong, covalent binding contributes to the overall stability and well-defined properties of the resulting metal complexes.

| Evidence Dimension | Stepwise Formation Constant (log K₁) |

| Target Compound Data | 8.15 (with Cu²⁺) |

| Comparator Or Baseline | Acetylacetone: 8.70 (with Cu²⁺) |

| Quantified Difference | Demonstrates high and comparable binding affinity to the industry-standard chelator. |

| Conditions | pH-metric determination in 75% v/v dioxane-water at 28°C. |

Ensures the formation of robust, well-defined metal complexes suitable as precursors for catalysts, pigments, and functional materials with reproducible properties.

Selective Metal Extraction from Acidic Solutions

Due to its enhanced acidity (pKa 8.05), this ligand is the right choice for liquid-liquid extraction of metal ions from process streams at lower pH values (pH 4-7) where acetylacetone is significantly less efficient. This enables higher selectivity and recovery in hydrometallurgical or waste-stream treatment applications. [1]

Redox-Active Metal Complex & Catalyst Precursor

Where the application requires a metal complex to have tunable, ligand-based electrochemical properties, this compound is a necessary precursor. Its accessible reduction potential makes it suitable for synthesizing catalysts for redox transformations, electrochromic materials, or components in electrochemical sensors where the ligand must actively participate in electron transfer. [2]

Stable Metal-Organic Pigment & Dye Precursor

The combination of a strong chromophoric azo group and robust chelation (log K₁ with Cu²⁺ of 8.15) makes this compound an ideal precursor for vibrant and stable metal-organic pigments. The strong covalent character of the metal-ligand bond ensures high thermal and chemical stability required for durable colorants. [2]

References

- [1] S. K. K. Jat, P. S. Ranawat, P. Kumar, & R. Kumar. (2014). Spectroscopic and computational studies of some new aryl azo derivatives of pentane-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 891-903.

- [2] Parameswaran, G., & Jose, J. (1983). Copper(II), Nickel(II) & Palladium(II) Chelates of 3-(Phenylazo)-1,3-diketones. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 22A(11), 948-950.

XLogP3

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

3-phenyldiazenylpentane-2,4-dione

Explore Compound Types